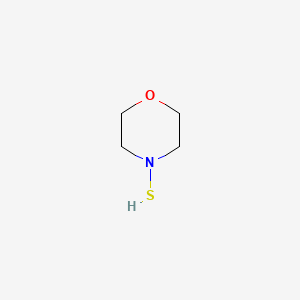
Morpholine, 4-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-mercapto- is an organic compound that features a morpholine ring substituted with a mercapto group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine, 4-mercapto- can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur-containing reagents. For example, the reaction of morpholine with carbon disulfide in the presence of a base such as potassium hydroxide can yield morpholine, 4-mercapto-.
Industrial Production Methods
Industrial production of morpholine, 4-mercapto- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert the mercapto group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Morpholine, 4-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including corrosion inhibitors and surfactants.
Mécanisme D'action
The mechanism of action of morpholine, 4-mercapto- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A related compound without the mercapto group, used in various industrial applications.
Thiazoles: Compounds containing a sulfur and nitrogen atom in a five-membered ring, known for their diverse biological activities.
Triazoles: Compounds with a three-nitrogen atom ring, used in pharmaceuticals and agrochemicals.
Uniqueness
Morpholine, 4-mercapto- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
51973-17-2 |
|---|---|
Formule moléculaire |
C4H9NOS |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
4-sulfanylmorpholine |
InChI |
InChI=1S/C4H9NOS/c7-5-1-3-6-4-2-5/h7H,1-4H2 |
Clé InChI |
PAZJFXNRVLDLFO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)


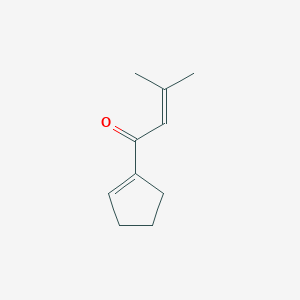
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


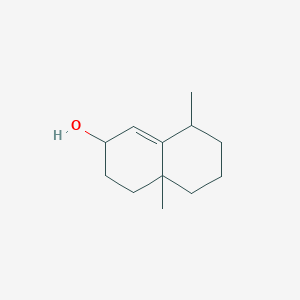
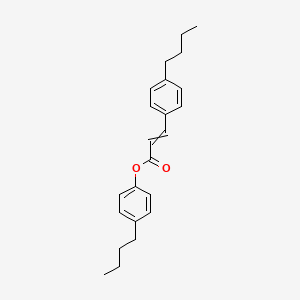
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
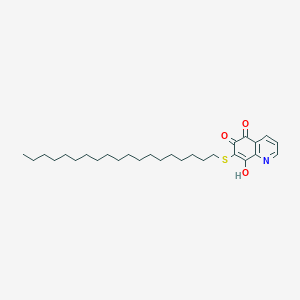
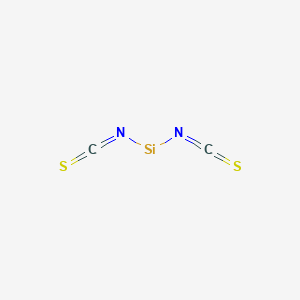
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
